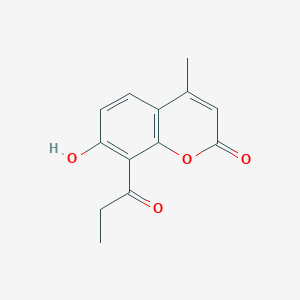

7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-methyl-8-propanoylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-9(14)12-10(15)5-4-8-7(2)6-11(16)17-13(8)12/h4-6,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEBADYGXJZKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419898 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-8-(1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3361-71-5 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-8-(1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Characterization Methodologies in 2h Chromen 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a premier technique for elucidating the molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H-NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H-NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. For coumarin (B35378) derivatives, the aromatic protons, the vinylic proton of the pyrone ring, and the protons of substituent groups each appear at characteristic chemical shifts.

While specific experimental data for 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one is not widely available in the public domain, analysis of closely related structures, such as 8-formyl-7-hydroxy-4-methylcoumarin, allows for the prediction of the expected proton environments. For instance, the ¹H-NMR spectrum of the 8-formyl analogue in CDCl₃ shows distinct signals for the aromatic protons, the methyl group, the vinylic proton, and the hydroxyl proton, each with specific chemical shifts and coupling patterns that confirm their positions on the coumarin scaffold. rsc.org

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | ~12.0 | Singlet |

| Aromatic-H (C5) | ~7.7 | Doublet |

| Aromatic-H (C6) | ~6.9 | Doublet |

| Vinylic-H (C3) | ~6.2 | Singlet |

| -CH₂- (propanoyl) | ~3.0 | Quartet |

| -CH₃ (C4) | ~2.4 | Singlet |

| -CH₃ (propanoyl) | ~1.2 | Triplet |

¹³C-NMR Spectroscopic Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone, including the quaternary carbons of the fused ring system and the carbonyl groups.

In the related 8-formyl-7-hydroxy-4-methylcoumarin, the ¹³C-NMR spectrum distinctly shows signals for the carbonyl carbons of the lactone and the aldehyde, as well as for the aromatic and vinylic carbons, and the methyl carbon. rsc.org For this compound, one would expect to observe signals corresponding to the 12 unique carbons, including the three carbonyl carbons (lactone and propanoyl ketone), the aromatic carbons, and the aliphatic carbons of the methyl and propanoyl groups.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Propanoyl) | ~205 |

| C=O (Lactone, C2) | ~160 |

| C7 | ~164 |

| C8a | ~155 |

| C4 | ~154 |

| C5 | ~133 |

| C8 | ~114 |

| C4a | ~112 |

| C3 | ~111 |

| C6 | ~109 |

| -CH₂- (propanoyl) | ~36 |

| -CH₃ (C4) | ~18 |

| -CH₃ (propanoyl) | ~8 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands.

The spectrum of the analogous 8-formyl-7-hydroxy-4-methylcoumarin shows strong absorption bands corresponding to the hydroxyl group (O-H stretch), the lactone carbonyl (C=O stretch), and the aromatic ring (C=C stretch), confirming the presence of these key functional moieties. rsc.org

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch (broad) | 3400-3200 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Lactone C=O | C=O Stretch | ~1720 |

| Ketone C=O (Propanoyl) | C=O Stretch | ~1680 |

| Aromatic C=C | C=C Stretch | 1610-1450 |

| C-O | C-O Stretch | 1300-1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₀O₄, corresponding to a molecular weight of approximately 218.20 g/mol . nih.gov

Upon ionization in a mass spectrometer, the molecule would generate a molecular ion peak (M⁺) corresponding to its mass. The fragmentation pattern would likely involve the loss of the propanoyl group, the methyl group, or carbon monoxide from the pyrone ring, providing further evidence for the proposed structure. For instance, the mass spectrum of the related 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) shows a clear molecular ion peak at m/z 218. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. An HRMS analysis of this compound would be expected to yield a mass measurement that is consistent with the molecular formula C₁₂H₁₀O₄, distinguishing it from other compounds with the same nominal mass.

LC/MS/MS Techniques

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. Tandem mass spectrometry (MS/MS) further enhances this by allowing for the fragmentation of selected ions to obtain more detailed structural information. LC/MS/MS is particularly useful for analyzing complex mixtures and for identifying compounds at low concentrations. ekb.eg While specific LC/MS/MS studies on this compound are not documented in the searched literature, this technique would be invaluable for its separation from reaction byproducts and for detailed fragmentation analysis to confirm its structure.

X-ray Crystallography in Determining Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This methodology is crucial for elucidating the exact molecular geometry, bond lengths, bond angles, and solid-state conformation of coumarin derivatives like this compound.

Detailed crystallographic studies on related 7-hydroxy-4-methylcoumarin structures reveal that the core 2H-chromen-2-one ring system is typically planar or nearly planar. researchgate.netnih.gov The analysis of crystal structures allows for the definitive determination of the solid-state molecular architecture. For instance, in the crystal structure of 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate, the coumarin ring system is planar. researchgate.net

Furthermore, X-ray diffraction studies illuminate the complex network of intermolecular interactions that govern the crystal packing. These non-covalent interactions, such as hydrogen bonds and π–π stacking, are critical in determining the physical properties of the solid material. i-scholar.inmdpi.com In coumarin derivatives, the presence of hydroxyl and carbonyl groups facilitates the formation of strong intermolecular hydrogen bonds. researchgate.net For example, in the crystal of a related coumarin, molecules are linked by C—H⋯O hydrogen bonds and stabilized by π–π interactions, forming a supramolecular sheet. nih.gov The propanoyl and hydroxyl groups on the this compound molecule would be expected to be key participants in such hydrogen bonding networks, significantly influencing its crystal lattice energy and melting point.

Weak intermolecular forces, including C-H···O and π–π stacking, are major contributors to the stabilization of coumarin crystal structures. i-scholar.inmdpi.com The analysis of these interactions provides insight into molecular recognition and crystal engineering principles. i-scholar.in The stacking of the aromatic rings of the coumarin system is a common feature, with typical centroid-to-centroid distances indicating stabilizing π–π interactions. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for a Related Coumarin Derivative (7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate)

| Parameter | Value |

| Chemical Formula | C₁₀H₈O₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9508 (5) |

| b (Å) | 11.3074 (8) |

| c (Å) | 11.7833 (8) |

| β (°) | 105.643 (1) |

| Volume (ų) | 891.81 (11) |

| Key Interactions | O—H⋯O hydrogen bonding, π–π stacking |

Data sourced from a study on 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate. researchgate.net

Thin-Layer Chromatography (TLC) and Column Chromatography in Reaction Monitoring and Purification

Chromatographic techniques are indispensable tools in the synthesis of coumarin derivatives for both monitoring the progress of a reaction and for the purification of the final product. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions, such as the Pechmann condensation or Fries rearrangement, which are common routes for synthesizing 8-acyl-7-hydroxycoumarins. acs.orgias.ac.inwikipedia.org The synthesis of this compound would likely proceed via the Fries rearrangement of 7-propanoyloxy-4-methylcoumarin. ias.ac.in

During the synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material. rochester.edu The plate is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. rochester.eduijpsr.com The relative positions of the spots, quantified by the retention factor (Rf value), depend on the polarity of the compounds and the eluent. For coumarins, a common stationary phase is silica (B1680970) gel, and mobile phases often consist of mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or acetone. researchgate.net

Column Chromatography is the standard method for the purification of the crude product obtained after the reaction is complete. researchgate.netresearchgate.net This technique operates on the same principles as TLC but on a preparative scale. The crude mixture is loaded onto a column packed with a stationary phase, typically silica gel for coumarin purification. researchgate.net An optimized eluent system, often determined from prior TLC analysis, is then passed through the column. researchgate.net

The components of the crude mixture travel through the column at different rates based on their affinity for the stationary and mobile phases, leading to their separation. Fractions are collected sequentially, and those containing the pure desired product (as determined by TLC analysis of the fractions) are combined. nih.gov Evaporation of the solvent yields the purified this compound. Flash chromatography, a variation that uses pressure to speed up the process, is also widely used for efficient purification. flash-chromatographie.com

Table 2: Typical Chromatographic Conditions for Coumarin Analysis and Purification

| Technique | Stationary Phase | Typical Mobile Phase (Eluent System) | Application |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Reaction Monitoring |

| Column Chromatography | Silica Gel (60-120 mesh) | Dichloromethane:Ethyl Acetate (gradient) | Product Purification |

These conditions are representative and may require optimization for the specific separation of this compound.

Computational and Theoretical Investigations of 7 Hydroxy 4 Methyl 8 Propanoyl 2h Chromen 2 One and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as a coumarin (B35378) derivative, and its macromolecular target, typically a protein or enzyme. These simulations provide critical information on binding affinity, mode of interaction, and the specific amino acid residues involved in the binding event, thereby guiding the design of more potent and selective inhibitors.

Research on 7-hydroxy-4-methylcoumarin analogs has demonstrated their potential to interact with a variety of biological targets. For instance, docking studies on 8-amide and 8-carbamate derivatives of 7-hydroxy-4-methylcoumarin identified them as potent and selective inhibitors of human monoamine oxidase A (hMAO-A), an enzyme implicated in depression. nih.gov The simulations revealed the binding affinities and specific interactions within the enzyme's active site that contribute to their inhibitory activity. nih.gov Similarly, novel derivatives of 7-hydroxy-4-methyl coumarin have been evaluated as potential inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. ajpp.in Docking studies helped identify compounds with good binding interactions, similar to known co-crystallized ligands, guiding the selection of candidates for further anti-inflammatory screening. ajpp.in

Other studies have explored coumarin analogs as inhibitors for targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net Docking simulations have been instrumental in elucidating how these compounds bind within the active sites of these enzymes. nih.gov For example, studies on various 7-hydroxycoumarin derivatives showed their ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, a dual-binding capability that is highly desirable for potential Alzheimer's therapeutics. researchgate.net

| Coumarin Analog | Protein Target | Docking Score (Binding Affinity) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide | Monoamine Oxidase A (hMAO-A) | High Affinity (IC50 = 15.0 nM) | Not specified in abstract | nih.gov |

| Ethyl N-(7-hydroxy-4-methylcoumarin-8-yl)carbamate | Monoamine Oxidase A (hMAO-A) | High Affinity (IC50 = 22.0 nM) | Not specified in abstract | nih.gov |

| Various 7-hydroxy-4-methylcoumarin derivatives | Phosphodiesterase 4B (PDE4B) | Good binding scores (values not specified) | Similar pattern to co-crystallized ligand | ajpp.in |

| 8-substituted 7-hydroxycoumarins | Acetylcholinesterase (AChE), BACE1 | Data not specified | Interactions with CAS and PAS | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex, understanding the conformational changes that may occur upon ligand binding, and analyzing the persistence of key interactions, such as hydrogen bonds.

For coumarin derivatives, MD simulations have been employed to validate docking results and to gain a deeper understanding of their binding stability. nih.gov Studies involving coumarin-based inhibitors targeting cyclin-dependent kinase 9 (CDK9) utilized 50 ns MD simulations to verify the accuracy of the docking poses and confirm the stability of the ligand-receptor complexes. nih.gov Similarly, in the investigation of Mannich-based coumarin derivatives as potential antibacterial agents, 100 ns MD simulations were performed on the most promising ligand-receptor complexes. nih.gov These simulations helped to elucidate the mode of binding and the intrinsic stability of the complexes, revealing that the interactions were dominated by electrostatic and hydrophobic contacts. nih.gov

MD simulations of 7-hydroxy-4-methyl coumarin have also been used to study its structural and thermodynamic properties in different environments, providing insights that bridge experimental observations and theoretical models. africaresearchconnects.com Such simulations are vital for understanding how the compound and its analogs behave in a biological system, for instance, in a water box that mimics physiological conditions, which is essential for evaluating their potential as therapeutic agents. researchgate.net

Quantum Chemical Calculations (e.g., DFT studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations can determine a molecule's geometry, electronic structure, and reactivity parameters. For 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one and its analogs, DFT studies provide fundamental information about their stability, reactivity, and spectroscopic properties.

DFT has been used to study the molecular structure, vibrational frequencies, and electronic properties of various 7-hydroxycoumarin derivatives. researchgate.netnih.govresearchgate.net These studies often involve calculating key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Other calculated properties include dipole moment, ionization potential, electron affinity, and electronegativity, which correlate with the molecule's behavior and potential biological activity. researchgate.net For example, conformational analysis using DFT has explained the formation of stable intramolecular hydrogen bonds in Mannich bases of hydroxycoumarins, which influences their biological activity. nih.gov

| Parameter | Description | Typical Calculated Value/Finding | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Calculated to understand electronic transitions. | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Calculated to understand electronic transitions. | researchgate.net |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | Charge transfer from hydroxyl group lowers the electronic gap. | nih.gov |

| Dipole Moment (μ) | Measure of the polarity of the molecule. | Correlated with biological activity in QSAR models. | researchgate.netnih.gov |

| Ionization Potential (IP) | Energy required to remove an electron. | Correlated with antioxidant activity. | researchgate.net |

| Electron Affinity (EA) | Energy released when an electron is added. | Correlated with antioxidant activity. | researchgate.net |

In Silico ADMET and Predictive Modeling (excluding toxicity profiles)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. This includes its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADMET prediction models are used in the early stages of drug discovery to computationally screen compounds for desirable properties, such as good oral bioavailability and appropriate metabolic stability, thereby reducing the time and cost associated with experimental testing.

Numerous studies on coumarin derivatives have incorporated in silico ADMET predictions. mdpi.comnih.govrjptonline.org These analyses typically assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. jocpr.com This rule suggests that orally active drugs should generally have a molecular weight under 500 Da, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

For various series of synthesized coumarins, computational tools have predicted parameters like aqueous solubility (LogS), blood-brain barrier permeability (logBB), human intestinal absorption (%ABS), and binding to human serum albumin (logKhsa). mdpi.comnih.gov For instance, a study on novel coumarin derivatives showed that the synthesized compounds obeyed Lipinski's Rule of Five without any violations, indicating they could be orally active. mdpi.com The predicted percent absorption (%ABS) for these compounds ranged from 84.9% to 100%. mdpi.com Such predictive modeling is essential for prioritizing which analogs of this compound should be synthesized and advanced to further testing.

| ADME Parameter | Description | Predicted Outcome for Analogs | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Most analyzed coumarin derivatives showed no violations. | mdpi.comnih.gov |

| Aqueous Solubility (LogS) | Predicts the solubility of the compound in water. | Values for a series of analogs ranged from -6.1 to -4.3 mol/L. | mdpi.com |

| Human Intestinal Absorption (%ABS) | Percentage of the drug absorbed through the human intestine. | Values for a series of analogs were high, ranging from 84.9% to 100%. | mdpi.com |

| Blood-Brain Barrier Permeability (logBB) | Predicts the ability of a compound to cross the blood-brain barrier. | A study on 7-hydroxycoumarin derivatives predicted they would likely cross the barrier. | nih.gov |

| Human Serum Albumin Binding (logKhsa) | Predicts the degree of binding to albumin in blood plasma. | Calculated to understand drug distribution. | mdpi.com |

Cheminformatics Approaches in Coumarin Derivative Design

Cheminformatics combines chemistry, computer science, and information science to optimize drug discovery. drugdesign.org A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. neovarsity.org QSAR studies aim to find a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activity. nih.gov Once a statistically robust QSAR model is built, it can be used to predict the activity of newly designed compounds before they are synthesized.

QSAR models have been successfully applied to the design of coumarin derivatives. nih.govnih.gov For example, 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), were conducted on a series of 8-substituted coumarin derivatives to understand their antifungal activity. nih.gov The resulting models indicated that having small, hydrophilic, and electron-withdrawing groups at specific positions on the coumarin scaffold could enhance antifungal activity. nih.gov This information is invaluable for guiding the rational design of new, more potent derivatives.

Another 2D-QSAR study on coumarin derivatives as anticancer agents found that their inhibitory activity was strongly related to descriptors like the dipole moment and the number of hydrogen bond donors. nih.gov These cheminformatics approaches, including QSAR, pharmacophore modeling, and virtual screening of compound libraries, are integral to modern medicinal chemistry and play a pivotal role in accelerating the discovery of novel coumarin-based therapeutic agents. f1000research.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for Chromen 2 One Derivatives

Impact of Substituents at the C-8 Position on Biological Activity (e.g., propanoyl vs. other groups)

The C-8 position of the 7-hydroxy-4-methylcoumarin scaffold is a critical site for modification, with different functional groups imparting distinct biological activities. The introduction of an acyl group, such as the propanoyl moiety in 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one, is a common strategy to enhance activity. For instance, the related compound 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) has been synthesized and studied for its biological potential. rjptonline.orgresearchgate.net

Studies have shown that varying the substituent at C-8 leads to a wide range of pharmacological effects:

Acyl Groups: The presence of an acetyl group at C-8 has been noted in compounds evaluated for antimicrobial and larvicidal activities. rjptonline.org The propanoyl group, being slightly larger and more lipophilic than the acetyl group, can offer different binding interactions and pharmacokinetic properties.

Amide and Carbamate Groups: The introduction of 8-amide and 8-carbamate functionalities has been shown to produce potent and selective inhibitors of human monoamine oxidase A (hMAO-A). up.pt Specifically, N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide and ethyl N-(7-hydroxy-4-methylcoumarin-8-yl)carbamate were identified as highly active and selective hMAO-A inhibitors, suggesting the importance of hydrogen bonding and specific steric features at this position for MAO inhibition. up.pt

Aminomethyl Groups: The Mannich reaction on 7-hydroxycoumarins introduces aminomethyl groups at the C-8 position. nih.gov Derivatives such as 6,7-dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one have demonstrated significant antiproliferative activity, indicating that basic nitrogenous moieties at C-8 can be beneficial for anticancer effects. nih.gov

Methoxy Group: In some analogues, an 8-methoxy group has been investigated. For example, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one was found to have potent antileishmanial activity, highlighting that even a small ether linkage at this position can contribute to significant antiparasitic effects. nih.gov

| C-8 Substituent | Example Compound Class | Observed Biological Activity | Reference |

|---|---|---|---|

| Acyl (e.g., Acetyl) | 8-Acetyl-7-hydroxy-4-methylcoumarin | Antimicrobial, Larvicidal | rjptonline.org |

| Amide | N-(7-Hydroxy-4-methylcoumarin-8-yl)-benzamides | Potent and selective MAO-A inhibition | up.pt |

| Carbamate | Ethyl N-(7-hydroxy-4-methylcoumarin-8-yl)carbamate | Potent and selective MAO-A inhibition | up.pt |

| Aminomethyl | 8-(Piperidin-1-ylmethyl) derivatives | Antiproliferative | nih.gov |

| Methoxy | 8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | Antileishmanial | nih.gov |

Role of the C-7 Hydroxyl Group and its Modifications

The hydroxyl group at the C-7 position is a cornerstone for the biological activity of many coumarin (B35378) derivatives. nih.gov It acts as a hydrogen bond donor and can be crucial for interaction with biological targets. Its presence is often associated with antioxidant properties, as it can participate in hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SPLET) mechanisms to scavenge free radicals. nih.gov

Key findings on the C-7 hydroxyl group include:

Essential for Activity: For many biological effects, including antioxidant and antiproliferative activities, the C-7 hydroxyl group is considered vital. nih.govnih.gov For instance, 7-hydroxy-substituted compounds have demonstrated excellent superoxide (B77818) scavenging activity. nih.gov

Impact of Modifications: Modification of this group, such as through O-alkylation to form an ether, often alters the pharmacological profile. Syntheses of various 7-hydroxy-4-methylcoumarin derivatives begin with this core structure, which is then modified to produce compounds with different activities, such as antimicrobial agents. apjhs.com While such modifications can sometimes reduce antioxidant capacity by blocking the phenolic hydrogen, they can also enhance other properties like membrane permeability or introduce new binding interactions.

Methylation and Metabolism: The methylation of hydroxyl groups is an important metabolic pathway. Studies on 7,8-dihydroxycoumarins (daphnetin) have shown that the C-8 hydroxyl group is preferentially methylated by catechol-O-methyltransferase (COMT), while the C-7 hydroxyl group is hardly methylated. nih.gov This suggests that the C-7 hydroxyl group may remain free in vivo to exert its biological effects.

Di-hydroxy Systems: The presence of adjacent hydroxyl groups, such as in 7,8-dihydroxy-4-methyl-2H-chromen-2-one, can lead to potent biological activity, including β-glucuronidase inhibition. science.gov The structure-activity relationship for some coumarins has revealed that a 6,7-dihydroxy moiety plays an important role in inducing the differentiation of HL-60 cells. science.gov

Influence of Substituents at C-3 and C-4 on Pharmacological Profiles

Substituents at the C-3 and C-4 positions of the pyrone ring significantly influence the pharmacological profile of coumarin derivatives. nih.gov These positions are often targeted for modification to enhance potency and selectivity for various biological targets.

C-4 Position: The C-4 position is particularly important for developing anticancer agents. nih.govresearchgate.net The nature of the substituent at C-4 can determine the mechanism of action against different tumor cell lines. nih.govresearchgate.net

Methyl Group: The 4-methyl group, as present in the subject compound, is a common feature in many biologically active coumarins. It can contribute to binding through hydrophobic interactions.

Aryl/Acyl Groups: The introduction of various substituents, including hydroxyethyl, chloroethyl, and carboxamidoethyl groups, at the C-4 position of 7-benzyloxy-2H-chromen-2-ones has led to the development of potent and selective MAO-B inhibitors. nih.gov This highlights the dominant role of steric effects at this position for specific enzyme inhibition. nih.gov

4-Hydroxycoumarins: Derivatives with a hydroxyl group at C-4, such as warfarin (B611796) and dicoumarol, are well-known anticoagulants. frontiersin.org This scaffold is also a key component in the design of antimicrobial agents. researchgate.net

C-3 Position: The C-3 position is also a frequent site for chemical modification.

Acyl Groups: Coumarins with an acyl group at the C-3 position have been reported as highly potent and selective MAO-B inhibitors. researchgate.net

Aromatic Groups: The direct attachment of an aromatic group at the C-3 position has been linked to anti-inflammatory activity. nih.gov

Hybrid Molecules: The C-3 position has been used as an attachment point for creating hybrid molecules, such as coumarin-chalcone hybrids, which have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov Synthesis of novel chromen-3-yl-pyridine moieties has also yielded compounds with antitumor activity. preprints.org

Stereochemical Considerations and Enantiomeric Effects on Activity

Stereochemistry is a critical factor in pharmacology, as biological systems are chiral environments. nih.gov The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and toxicity. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. nih.gov

For the specific compound this compound, there are no chiral centers in its core structure. However, the principles of stereochemistry become highly relevant when modifications introduce chirality. For example, if a substituent introduced at the C-3, C-4, or C-8 position contains a stereocenter, it would be expected that the resulting enantiomers would interact differently with chiral biological targets like enzymes and receptors.

While specific studies on the enantiomeric effects of chiral analogues of this compound are not detailed in the available literature, the general principle remains paramount in drug design. If a chiral center were introduced, for example by reducing the ketone of the propanoyl group to a secondary alcohol, the resulting (R)- and (S)-enantiomers would need to be separated and evaluated independently to fully characterize their pharmacological profiles. nih.gov

Development of Pharmacophore Models

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity. dovepress.commdpi.com These models serve as templates for designing or identifying new molecules with similar activity. dovepress.com

For 2H-chromen-2-one derivatives, pharmacophore models and related computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been employed to guide the design of new inhibitors.

MAO-B Inhibitors: A computational study combining Gaussian field-based 3D-QSAR and docking simulations was used to model the inhibition of monoamine oxidase B (MAO-B) by a series of 7-metahalobenzyloxy-4-substituted-2H-chromen-2-one derivatives. nih.gov This approach provided insights into the binding modes and highlighted the key steric and electronic requirements for high potency, successfully guiding the design of new, potent, and selective inhibitors. nih.gov

Antimicrobial Agents: QSAR studies have been applied to design novel 4-hydroxy-chromene-2-one derivatives with antimicrobial activity. researchgate.net These models help in predicting the activity of newly designed compounds before their synthesis, thus streamlining the discovery process. researchgate.net

A typical pharmacophore for a coumarin-based enzyme inhibitor might include features such as an aromatic ring system corresponding to the coumarin core, a hydrogen bond acceptor (the lactone carbonyl), a hydrogen bond donor (the C-7 hydroxyl group), and specific hydrophobic or steric features defined by other substituents.

Rational Design Strategies for Novel 2H-Chromen-2-one Analogues

Rational design strategies leverage the understanding of SAR and target structure to create novel compounds with improved efficacy, selectivity, and pharmacokinetic properties. Several strategies have been applied to the 2H-chromen-2-one scaffold.

Molecular Hybridization: This strategy involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with potentially enhanced or synergistic activity. For example, a series of 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety were designed and synthesized as potent antimicrobial agents. nih.gov Similarly, 2,2-dimethyl-2H-chromene derivatives were designed using a molecular hybridization strategy to create antiphytovirals. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD techniques like molecular docking can be used to predict the binding orientation and affinity of potential ligands. This approach was used in the design of novel MAO-B inhibitors, where docking simulations on a homology model of the enzyme helped to understand the binding modes and guide the selection of optimal substituents at the C-4 position. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as QSAR and pharmacophore modeling are employed. researchgate.netdovepress.com These methods are based on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive compounds, a model can be built to predict the activity of new, untested molecules. This was successfully used to design novel 4-hydroxy-chromene-2-one derivatives as antimicrobial agents. researchgate.net

Bioisosteric Replacement: This involves replacing a functional group in a lead molecule with another group that has similar physical or chemical properties (a bioisostere) to improve the compound's properties. For instance, replacing an ester with an amide at the C-8 position could alter stability and hydrogen bonding capabilities while maintaining a similar size, as seen in the development of MAO inhibitors. up.pt

These rational approaches, often combining computational modeling with synthetic chemistry, are powerful tools for optimizing the coumarin scaffold to develop novel therapeutic agents. mdpi.com

Role As Chemical Precursors and Building Blocks in Advanced Organic Synthesis

Utilization of 7-Hydroxy-4-methyl-2H-chromen-2-one in the Synthesis of Complex Heterocycles

The parent structure, 7-hydroxy-4-methyl-2H-chromen-2-one, is a foundational building block for an array of intricate heterocyclic compounds. ijpcbs.com Its utility stems from the reactivity of the phenol (B47542) group at C7 and the electrophilic nature of the pyrone ring. More specifically, derivatives bearing an acyl group at the C8 position, such as the analogous 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970), are pivotal intermediates for constructing fused heterocyclic systems.

One notable application is in the synthesis of coumarin-isoxazoline hybrids. This process often begins with the acylation of the 7-hydroxy group, followed by a Baker-Venkataraman rearrangement. This base-catalyzed transformation converts the 8-acetyl group into a 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-1,3-butanedione intermediate. ijpcbs.com This 1,3-dione is a versatile precursor that can undergo cyclization with reagents like hydroxylamine (B1172632) hydrochloride to yield five-membered isoxazoline (B3343090) rings fused or linked to the coumarin (B35378) core. ijpcbs.com

Similarly, these intermediates are employed in the synthesis of pyranocoumarins. The Claisen-Schmidt condensation of 6-acetyl-7-hydroxycoumarins (an isomer of the 8-acetyl derivative) with aromatic aldehydes in the presence of a base like pyrrolidine (B122466) leads to the formation of 2-aryl-2,3-dihydropyrano[2,3-f]chromen-4,8-diones. sathyabama.ac.in This reaction demonstrates the potential for the acyl group on the coumarin ring to participate in cyclization reactions to build additional heterocyclic rings.

Furthermore, three-component reactions involving 7-hydroxycoumarins, acetylenic esters, and aromatic aldehydes provide a direct route to highly functionalized and complex molecules in a single step. scielo.br These reactions highlight the role of the 7-hydroxycoumarin moiety as a nucleophile that can initiate a cascade of bond-forming events.

| Step | Reaction | Intermediate/Product | Key Reagents |

|---|---|---|---|

| 1 | Baker-Venkataraman Transformation | 1,3-Diketone derivative | Acyl chloride, Pyridine, KOH |

| 2 | Cyclization | Coumarin-substituted isoxazoline | Hydroxylamine hydrochloride, DMSO, Piperidine |

This table outlines a typical reaction sequence using the 8-acetyl analogue as a model for the elaboration of 8-acyl coumarins into more complex heterocyclic systems. ijpcbs.com

Strategies for Further Elaboration of 8-Propanoyl Derivatives

The 8-propanoyl group in 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one offers several strategic possibilities for further chemical modification. The carbonyl group and the adjacent α-methylene protons are key reactive sites. Drawing parallels from the well-studied 8-acetyl and 3-acetyl coumarin derivatives, several elaboration strategies can be proposed.

Condensation Reactions: The carbonyl group of the propanoyl substituent can undergo condensation with various nucleophiles. For instance, reaction with thiosemicarbazide (B42300) can form a thiosemicarbazone, which can be a precursor for thiazole (B1198619) or thiadiazole rings. nih.gov

Knoevenagel Condensation: The active methylene (B1212753) protons α to the carbonyl group can participate in Knoevenagel condensations with aldehydes or ketones. wikipedia.orgalfa-chemistry.com This reaction, typically catalyzed by a weak base like piperidine, would lead to the formation of an α,β-unsaturated carbonyl system extending from the C8 position, providing a scaffold for further Michael additions or cycloaddition reactions.

Formation of 1,3-Dicarbonyl Systems: As previously mentioned, the Baker-Venkataraman rearrangement is a powerful tool for converting an 8-acyl group into a 1,3-diketone. ijpcbs.com This transformation significantly expands the synthetic utility, as the resulting diketone can be used to construct a wide range of heterocycles such as pyrazoles, isoxazoles, and pyrimidines through reactions with binucleophiles like hydrazine, hydroxylamine, and urea, respectively.

Vilsmeier-Haack Reaction: The reaction of analogous 3-acetylcoumarins with the Vilsmeier-Haack reagent (DMF/POCl₃) yields β-chloroacrolein derivatives. nih.gov A similar reaction at the 8-propanoyl group could generate a highly reactive intermediate suitable for synthesizing various heterocyclic systems like pyrazoles.

| Reaction Type | Reactive Site | Potential Product Class | Example Reagents |

|---|---|---|---|

| Knoevenagel Condensation | α-Methylene protons | α,β-Unsaturated ketones | Aromatic aldehydes, Piperidine |

| Baker-Venkataraman Rearrangement | Carbonyl group & 7-OH | 1,3-Diketones | Acylation followed by base (KOH) |

| Heterocycle Formation | Carbonyl group | Thiosemicarbazones | Thiosemicarbazide |

This table summarizes potential reaction pathways for modifying the 8-propanoyl substituent, based on established coumarin chemistry.

Applications in Fluorescent Probe Development (Academic Context)

In an academic research context, 7-hydroxycoumarins are a cornerstone in the design of fluorescent probes and sensors. nih.govrsc.org Their utility is derived from their strong fluorescence, high quantum yields, and sensitivity to the local environment. mdpi.com The fluorescence properties can be finely tuned by introducing various substituents onto the coumarin core. While modifications at the C3 and C7 positions are most common, functionalization at the C4 and C8 positions is also a known strategy for modulating the photophysical characteristics of the fluorophore. rsc.org

The development of a fluorescent probe often hinges on the principle of a fluorescence change—either enhancement ("turn-on") or quenching ("turn-off")—upon interaction with a specific analyte. nih.gov The this compound scaffold is a promising candidate for such applications. The 7-hydroxy group acts as an electron donor, which is crucial for the fluorescence of the coumarin system. The 8-propanoyl group, being an electron-withdrawing group, can influence the intramolecular charge transfer (ICT) character of the molecule, thereby affecting its emission wavelength and quantum yield.

This scaffold could be elaborated into probes for various analytes:

Metal Ion Sensing: The 7-hydroxy and 8-carbonyl groups can form a chelation site for specific metal ions. Binding of a metal could perturb the electronic structure of the coumarin, leading to a detectable change in fluorescence. rsc.org

Competitive Binding Assays: A coumarin derivative that binds with high affinity to a biological target, such as an enzyme's active site, can be used as a fluorescent indicator in a fluorescence displacement (FID) assay. nih.govacs.org The binding of the fluorescent coumarin is often accompanied by a change in its fluorescence. When a non-fluorescent competing ligand is introduced and displaces the coumarin probe, the fluorescence signal reverts, allowing for the quantification of the competitor's binding affinity. nih.gov

Probes for Biological Molecules: The propanoyl group can be chemically modified to attach recognition moieties for specific biological molecules, such as amino acids or reactive oxygen species, enabling targeted sensing in complex biological systems.

| Property | Description | Relevance to Probe Design |

|---|---|---|

| Intense Fluorescence | High molar extinction coefficients and quantum yields. mdpi.com | Provides a strong signal for high sensitivity. |

| Environmental Sensitivity (Solvatochromism) | Emission properties change with solvent polarity. nih.gov | Can be used to probe the polarity of microenvironments, like protein binding sites. |

| Tunable Photophysics | Absorption and emission wavelengths can be altered by substituents. rsc.org | Allows for the rational design of probes for specific applications and excitation sources. |

| Binding-Induced Signal Change | Fluorescence is often quenched or enhanced upon binding to a target. nih.gov | Forms the basis of "turn-on" or "turn-off" sensing mechanisms. |

This table summarizes the key features that make 7-hydroxycoumarin derivatives valuable scaffolds in the academic development of fluorescent probes.

Future Research Directions and Translational Perspectives for Chromen 2 One Derivatives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Future research will likely focus on the development of novel synthetic pathways for chromen-2-one derivatives that are both more efficient and environmentally sustainable. Traditional methods for synthesizing coumarins, such as the Pechmann, Perkin, and Knoevenagel condensations, often require harsh conditions, toxic catalysts, and volatile organic solvents. researchgate.net Green chemistry approaches are therefore a key area of future exploration. researchgate.net

Key areas for future research in the synthesis of chromen-2-one derivatives include:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often eliminate the need for traditional heating. researchgate.netbenthamdirect.com

Solvent-free and Catalyst-free Reactions: The development of solid-state reactions or reactions that proceed without a catalyst would greatly enhance the sustainability of coumarin (B35378) synthesis. benthamdirect.comtandfonline.com Grinding technology is one such solvent-free approach that has shown promise. tandfonline.com

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a critical area of research. acs.orgacs.org One-pot synthesis of coumarin-3-carboxylic acids in water at room temperature has been successfully developed. acs.orgacs.org

Biocatalysis: The use of enzymes as catalysts in the synthesis of coumarin derivatives can offer high selectivity and mild reaction conditions, contributing to more sustainable processes.

These advancements in synthetic methodologies will not only make the production of compounds like 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one more economical and environmentally friendly but may also open up avenues for the creation of novel derivatives with unique properties.

Discovery of New Biological Targets and Mechanisms of Action

While chromen-2-one derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticoagulant, and anticancer effects, there is still much to be discovered about their full therapeutic potential. researchgate.netnih.gov Future research will aim to identify new biological targets and elucidate the underlying mechanisms of action for these compounds.

Promising avenues for investigation include:

Neurodegenerative Diseases: Recent studies have highlighted the potential of coumarin derivatives in the treatment of Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as inhibiting β-amyloid aggregation. nih.govnih.gov Further exploration of their effects on other neurodegenerative pathways is warranted.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Coumarin derivatives have shown promising antibacterial and antifungal activities, and future research could focus on identifying their specific microbial targets. mdpi.com

Cancer Therapy: Coumarins have been investigated for their anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. nih.govmdpi.com Identifying the specific kinases, transcription factors, or other signaling molecules that are modulated by these compounds will be a key area of future research. Many coumarin-based anticancer agents act through various mechanisms, including as kinase inhibitors, topoisomerase inhibitors, and antimitotic agents. nih.gov

Enzyme Inhibition: Coumarin derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrases and monoamine oxidases. researchgate.net High-throughput screening of coumarin libraries against a broad panel of enzymes could reveal novel and potent inhibitors with therapeutic potential.

A deeper understanding of the molecular interactions between chromen-2-one derivatives and their biological targets will be crucial for the rational design of more potent and selective therapeutic agents.

Development of Advanced Computational Models for Activity Prediction

Computational modeling has become an indispensable tool in modern drug discovery, and its application to the study of chromen-2-one derivatives is expected to expand significantly. Advanced computational models can accelerate the identification of promising drug candidates, predict their biological activities, and provide insights into their mechanisms of action at a molecular level.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to establish a correlation between the structural features of coumarin derivatives and their biological activities. nih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.

Molecular Docking Simulations: These simulations can predict the binding modes of coumarin derivatives to their biological targets, providing valuable information for lead optimization. nih.gov This approach has been used to study the interaction of coumarins with targets like cyclin-dependent kinase 9 (CDK9). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a coumarin derivative and its target protein, offering insights into the stability of the complex and the role of individual amino acid residues in binding. nih.govnih.gov

Artificial Neural Networks (ANN): ANNs can be trained on existing data to predict the biological activity of new coumarin derivatives, offering a powerful tool for virtual screening. semanticscholar.org

The integration of these computational approaches will enable a more rational and efficient design of novel chromen-2-one derivatives with improved therapeutic profiles.

Integration of Omics Technologies in Understanding Compound Interactions

The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform for gaining a systems-level understanding of how chromen-2-one derivatives interact with biological systems. omicstutorials.comnih.gov These technologies can provide a global view of the changes in gene expression, protein levels, and metabolite profiles that occur in response to treatment with a particular compound.

Future applications of omics technologies in coumarin research will likely include:

Target Identification: By analyzing the changes in the proteome or transcriptome of cells treated with a coumarin derivative, it may be possible to identify novel protein targets. omicstutorials.com

Mechanism of Action Studies: Omics data can help to elucidate the signaling pathways and biological processes that are modulated by coumarin derivatives, providing a more comprehensive understanding of their mechanisms of action. omicstutorials.com

Biomarker Discovery: Metabolomic and proteomic profiling of patient samples could lead to the discovery of biomarkers that predict the response to treatment with coumarin-based therapies.

Personalized Medicine: In the long term, omics data could be used to tailor the treatment of individual patients with coumarin derivatives based on their unique molecular profiles.

The integration of omics technologies will be instrumental in moving beyond a single-target approach to drug discovery and embracing a more holistic understanding of the therapeutic effects of chromen-2-one derivatives.

Design of Multi-targeting Agents Based on the Chromen-2-one Scaffold

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has led to a growing interest in the development of multi-targeting agents that can modulate multiple biological targets simultaneously. frontiersin.org The versatile chemical nature of the chromen-2-one scaffold makes it an ideal platform for the design of such multi-functional molecules. nih.gov

Future strategies for the design of multi-targeting coumarin derivatives include:

Molecular Hybridization: This approach involves combining the coumarin scaffold with other pharmacophores that are known to interact with different biological targets. nih.gov For example, coumarin-pyridine hybrids have been developed as multi-target agents for Alzheimer's disease. nih.gov

Fragment-Based Drug Design: This technique can be used to identify small molecular fragments that bind to different sites on a target protein or to different proteins in a signaling pathway. These fragments can then be linked together using a coumarin scaffold to create a multi-targeting agent.

Privileged Structure-Based Design: The chromen-2-one scaffold can be considered a "privileged structure" due to its ability to bind to a wide range of biological targets. By systematically modifying the substituents on the coumarin ring, it may be possible to design derivatives that interact with multiple targets of interest.

The development of multi-targeting agents based on the chromen-2-one scaffold holds great promise for the treatment of complex diseases that are not adequately addressed by single-target therapies.

Potential Academic Contributions to Material Science or Sensors

Beyond their therapeutic applications, chromen-2-one derivatives possess unique photophysical properties that make them attractive candidates for applications in material science and as chemical sensors. nih.gov Many coumarin derivatives are highly fluorescent, and their fluorescence properties are often sensitive to their local environment. nih.govrsc.org

Future academic research in this area could explore:

Fluorescent Probes for Biological Imaging: Coumarin derivatives can be designed to act as fluorescent probes for the detection of specific metal ions, reactive oxygen species, or other biologically important molecules within living cells. rsc.orgacs.org

Chemosensors for Environmental Monitoring: The sensitivity of coumarin fluorescence to environmental factors such as polarity and viscosity could be exploited to develop sensors for the detection of pollutants in water or air. nih.gov

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and good charge-transporting properties of some coumarin derivatives make them potential candidates for use as emitter materials in OLEDs.

Non-linear Optical Materials: The chromen-2-one scaffold can be incorporated into larger molecular architectures to create materials with non-linear optical properties, which have applications in areas such as telecommunications and optical data storage.

The exploration of these non-medical applications of chromen-2-one derivatives represents a rich field for academic research that could lead to the development of novel technologies with a wide range of societal benefits.

Q & A

Q. What are the standard synthetic routes for 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one, and how do reaction conditions influence yield?

A common method involves a one-pot reaction using substituted phenols and ethyl phenylpropiolate in the presence of FeCl₃ as a Lewis acid catalyst, with THF as the solvent . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 phenol-to-propiolate ratio) and temperature (60–80°C for 6–8 hours). Side products like 4-phenyl derivatives may form due to competing cyclization pathways, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the hydroxyl proton at C7 appears as a singlet (~δ 12 ppm), while the propanoyl group’s methyl protons resonate at δ 1.2–1.5 ppm .

- IR : Key peaks include the carbonyl stretch (C=O) at ~1700 cm⁻¹ and hydroxyl (O–H) at ~3200 cm⁻¹ .

- UV/Vis : Chromen-2-one derivatives typically show strong absorbance at 250–300 nm due to π→π* transitions in the conjugated system .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or WinGX provides precise bond lengths and angles. For instance, the chromen-2-one core typically adopts a planar conformation, with hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen stabilizing the structure .

Advanced Research Questions

Q. How can contradictory spectral or crystallographic data be resolved in structural assignments?

Contradictions often arise from polymorphism or solvent-induced conformational changes. For example, hydrogen-bonding networks observed in SCXRD may differ from solution-state NMR due to solvent interactions. A multi-technique approach is recommended:

- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

- Use variable-temperature NMR to assess dynamic effects in solution .

- Validate hydrogen-bonding patterns via Hirshfeld surface analysis of SCXRD data .

Q. What strategies improve the yield of this compound in catalytic systems?

- Catalyst Optimization : FeCl₃ is effective but may lead to side reactions. Alternative catalysts like AlCl₃ or ionic liquids (e.g., [BMIM]BF₄) can enhance regioselectivity .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) increase electrophilicity of intermediates but may reduce solubility. Mixed solvents (THF:water, 9:1) balance reactivity and solubility .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >75% .

Q. What computational methods are suitable for predicting biological activity or reaction pathways?

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

- MD Simulations : GROMACS can simulate stability in biological membranes, critical for bioavailability studies .

Q. How do substituent variations at the C8 propanoyl group affect bioactivity?

- Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance antimicrobial activity by increasing electrophilicity. For example, 8-nitro derivatives show MIC values of 8 µg/mL against S. aureus .

- Bulkier Groups (e.g., cyclopentyloxy): Reduce metabolic clearance but may decrease solubility. Pharmacokinetic studies in rodent models reveal t₁/₂ extensions from 2.5 to 6.7 hours .

Methodological Notes

- Crystallography : For twinned crystals, use SHELXD for structure solution and OLEX2 for refinement .

- Data Reproducibility : Archive raw NMR (FID files) and XRD (CIF files) in repositories like Zenodo for peer validation .

- Contradiction Management : Apply triangulation (e.g., SCXRD + DFT + HPLC) to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.